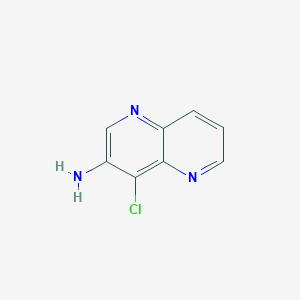

4-Chloro-1,5-naphthyridin-3-amine

Description

The exact mass of the compound this compound is 179.0250249 g/mol and the complexity rating of the compound is 164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,5-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTMITCJMMBGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735460 | |

| Record name | 4-Chloro-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930276-73-6 | |

| Record name | 4-Chloro-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1,5-naphthyridin-3-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Chemical Properties

While specific experimental data for 4-Chloro-1,5-naphthyridin-3-amine is limited, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | [1] |

| Molecular Weight | 179.61 g/mol | Calculated |

| CAS Number | Not explicitly found for this specific isomer | |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Purity | Commercially available at 95% | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of the 1,5-naphthyridine core can be achieved through various established methods, such as the Skraup reaction or the Gould-Jacobs reaction, followed by functional group interconversions.[2] A plausible synthetic route would involve the construction of a substituted 1,5-naphthyridine ring system, followed by chlorination and amination steps.

The reactivity of this compound is dictated by the electronic properties of the naphthyridine core and the nature of its substituents. The chloro group at the 4-position is expected to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 3-position can undergo reactions typical of aromatic amines, such as diazotization and subsequent coupling reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, general procedures for reactions involving the 1,5-naphthyridine scaffold can be adapted. For instance, nucleophilic substitution of a chloro group on the naphthyridine ring is often carried out in a suitable solvent such as DMF or DMSO, with a base like potassium carbonate or triethylamine, at elevated temperatures.

General Protocol for Nucleophilic Aromatic Substitution:

-

Dissolve the chloro-naphthyridine derivative in an appropriate aprotic polar solvent.

-

Add the nucleophile and a suitable base.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 1,5-naphthyridine scaffold is a common feature in molecules targeting various biological pathways, particularly as kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests it could potentially interact with the ATP-binding site of various kinases.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the public domain. Characterization of this compound would require experimental analysis.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the naphthyridine ring and the protons of the amine group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the eight carbon atoms of the naphthyridine core, with chemical shifts influenced by the chloro and amino substituents.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (179.61 g/mol ) and characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Cl stretching.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. While a comprehensive experimental characterization of this specific molecule is currently lacking in the scientific literature, its chemical properties and reactivity can be inferred from the well-established chemistry of the 1,5-naphthyridine scaffold. Further research is warranted to fully elucidate its physicochemical properties, develop efficient synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers interested in this promising chemical entity.

References

In-depth Technical Guide: 4-Chloro-1,5-naphthyridin-3-amine (CAS 930276-73-6)

A comprehensive review of the available scientific literature reveals a significant lack of detailed technical information for the specific compound 4-Chloro-1,5-naphthyridin-3-amine (CAS 930276-73-6). While the broader class of naphthyridines is a subject of considerable research in medicinal chemistry due to their diverse biological activities, this particular substituted amine has not been the focus of published studies. Consequently, a detailed technical guide with extensive experimental protocols, quantitative data, and established signaling pathways cannot be compiled at this time.

This document aims to provide a foundational understanding based on the general chemistry of related compounds and to outline the likely, but unconfirmed, properties and synthetic routes for this compound. The information presented herein is largely extrapolated from literature on analogous structures.

Chemical Structure and Properties

Based on its chemical name and CAS number, the structure of this compound is as follows:

Table 1: General Chemical and Physical Properties (Predicted and from Supplier Data)

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃ | Calculation |

| Molecular Weight | 179.61 g/mol | Calculation |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Purity | Typically offered at ≥95% by commercial suppliers.[1] | Commercial Supplier |

Note: The properties listed are largely theoretical or based on limited supplier information and have not been experimentally verified in peer-reviewed literature.

Potential Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the scientific literature, a plausible synthetic route can be proposed based on established naphthyridine chemistry. The construction of the 1,5-naphthyridine core is often achieved through cyclization reactions, followed by functional group interconversions.

A probable synthetic pathway would involve the initial construction of a 1,5-naphthyridine ring system, followed by chlorination and amination steps. For instance, a common precursor for similar structures is[2][3]-naphthyridine-2,4-diol, which can be synthesized through the condensation of 3-amino-pyridine-2-carboxylic acid ethyl ester with diethyl malonate, followed by cyclization and decarboxylation.[4] This diol can then be converted to a dichloro-intermediate, 2,4-dichloro-[2][3]-naphthyridine, by reacting with phosphorus oxychloride.[4]

Subsequent selective functionalization at the 4-position would be required to introduce the amino group at the 3-position. This could potentially be achieved through a series of protection, substitution, and deprotection steps. The chlorine atom at the 4-position in chloro-naphthyridines is known to be susceptible to nucleophilic substitution, which could be a key step in introducing the amine functionality or a precursor.[5]

Figure 1: Generalized Synthetic Approach for Substituted Naphthyridines

Caption: A potential high-level workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is predicted to be influenced by the chloro and amino substituents on the naphthyridine core. The chlorine atom at the 4-position is expected to be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 3-position can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

Given the broad spectrum of biological activities exhibited by naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The 1,5-naphthyridine scaffold is a known pharmacophore, and its derivatives have been investigated as antimalarial agents and topoisomerase inhibitors.[4][6] However, without specific biological data, any potential application of this compound remains speculative.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound. No studies have reported its screening against any biological targets, nor has it been implicated in any signaling pathways. The general biological importance of the naphthyridine class of compounds suggests that this molecule could potentially interact with various biological systems, but this would require experimental validation.

Figure 2: Hypothetical Drug Discovery Workflow

Caption: A generalized workflow illustrating the potential path for evaluating the biological activity of a novel chemical entity like this compound.

Conclusion

While this compound is commercially available as a research chemical, the lack of published scientific literature precludes the creation of an in-depth technical guide. The information regarding its synthesis, properties, and potential applications is largely based on extrapolation from related naphthyridine chemistry. Further research is required to elucidate the specific characteristics and biological relevance of this compound. This document serves as a foundational overview and a call for further investigation into this particular molecule to unlock its potential in drug discovery and materials science. Researchers interested in this compound would need to perform de novo synthesis, characterization, and biological evaluation to establish a comprehensive technical profile.

References

- 1. This compound, [rovathin.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-1,5-naphthyridin-3-amine and its Core Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-chloro-1,5-naphthyridine, a key heterocyclic scaffold, and explores the characteristics of its derivative, 4-chloro-1,5-naphthyridin-3-amine. Due to the limited availability of direct experimental data for this compound in public literature, this document leverages data from its precursor, 4-chloro-1,5-naphthyridine, and related substituted naphthyridines to provide a well-rounded technical profile.

Molecular Structure and Physicochemical Properties

The foundational structure for understanding this compound is the 4-chloro-1,5-naphthyridine moiety. The addition of an amine group at the 3-position is expected to significantly influence its electronic properties, basicity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 4-Chloro-1,5-naphthyridine

| Property | Value | Source |

| Molecular Formula | C8H5ClN2 | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| CAS Number | 7689-63-6 | [1] |

| InChI Key | JECKUINVSSXFNR-UHFFFAOYSA-N | [1] |

| Melting Point | 102-102.5 °C | [1] |

| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

The molecular formula for this compound is C8H6ClN3[2]. The introduction of the amine group would increase the molecular weight and likely alter the melting and boiling points due to hydrogen bonding capabilities.

Caption: Molecular Structure of this compound

Synthesis Strategies

The synthesis of this compound would likely proceed from 4-chloro-1,5-naphthyridine. Literature on related compounds suggests a nucleophilic aromatic substitution (SNAr) reaction would be a viable route.

2.1. Synthesis of 4-Chloro-1,5-naphthyridine

A common synthetic route to 4-chloro-1,5-naphthyridine involves the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3). For instance,[1][3]-naphthyridine-2,4-diol can be reacted with phosphorus oxychloride to furnish 2,4-dichloro-[1][3]-naphthyridine[4]. A similar principle would apply to the synthesis of the 4-chloro derivative from a corresponding 4-hydroxy-1,5-naphthyridine precursor.

2.2. Potential Synthesis of this compound

The direct amination of 4-chloro-1,5-naphthyridines has been reported[5]. A plausible synthetic pathway for this compound would involve the nitration of 4-chloro-1,5-naphthyridine at the 3-position, followed by reduction of the nitro group to an amine.

Caption: Plausible Synthetic Workflow for this compound

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthyridine core, with chemical shifts influenced by the electron-donating amine and electron-withdrawing chloro groups. A broad singlet for the -NH2 protons. |

| ¹³C NMR | Resonances for the eight carbon atoms of the naphthyridine ring. The carbon attached to the chlorine will be shifted downfield, while the carbon attached to the amine group will be shifted upfield. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands)[6]. C-N stretching vibrations around 1335-1250 cm⁻¹ for the aromatic amine[6]. Characteristic C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C8H6ClN3. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable in the mass spectrum. |

Biological Activity and Potential Applications

Naphthyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[7][8][9]. The specific substitution pattern of this compound, with a halogen and an amino group, presents an interesting scaffold for drug discovery.

The chlorine atom can act as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. The amine group provides a site for hydrogen bonding, which can be crucial for binding to biological targets such as enzymes and receptors. For instance, various substituted 1,5-naphthyridines have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a target for antimalarial drugs[10].

Caption: Hypothesized Biological Interaction and Effect

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the amination of a related chloro-naphthyridine is described below, which could be adapted.

General Protocol for Nucleophilic Aromatic Substitution of a Chloro-Naphthyridine:

-

Reactant Preparation: Dissolve the chloro-naphthyridine derivative in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Amine Source: Add the aminating agent (e.g., sodium azide followed by reduction, or a protected amine) to the reaction mixture.

-

Catalyst/Base: In some cases, a base (e.g., sodium hydride, potassium carbonate) may be required to facilitate the reaction[4].

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide, by consolidating information on its core structure and related compounds, provides a foundational resource for researchers in medicinal chemistry and drug discovery. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

- 1. echemi.com [echemi.com]

- 2. This compound, [rovathin.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for 4-Chloro-1,5-naphthyridin-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral data pertaining to 4-Chloro-1,5-naphthyridin-3-amine, a molecule of interest within synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and chemical databases was conducted to collate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. However, at the time of this report, detailed experimental spectral data, including peak lists and acquisition parameters for this compound, are not available in the public domain. This document outlines the scope of the search and the absence of specific data, while providing context on the general synthetic strategies for related 1,5-naphthyridine scaffolds.

Introduction

This compound is a heterocyclic compound featuring a naphthyridine core, which is a key pharmacophore in numerous biologically active molecules. The precise structural elucidation and characterization of such compounds are paramount for their application in drug discovery and development. NMR and MS are indispensable analytical techniques for confirming the chemical structure and purity of synthesized compounds. This guide was intended to provide a centralized resource for the NMR and MS spectral data of this compound.

Search Methodology

An extensive search was performed across major scientific databases, including but not limited to PubChem, ChemSpider, and various academic journals. Search queries included "this compound NMR spectral data," "this compound mass spectrometry data," "synthesis and characterization of this compound," and other related terms.

Results and Discussion

Despite a thorough search, no specific, publicly accessible ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound could be located. While several publications describe the synthesis and spectral characterization of various substituted 1,5-naphthyridines, the data for the title compound is not provided.

Chemical suppliers list this compound in their catalogs, confirming its commercial availability. However, these listings do not include detailed analytical data such as NMR spectra or MS fragmentation patterns.

The synthesis of the 1,5-naphthyridine core is well-documented and can be achieved through various methods, including the Skraup reaction, Gould-Jacobs reaction, and Friedländer synthesis, starting from substituted 3-aminopyridines[1]. The introduction of amino and chloro substituents at positions 3 and 4 respectively would involve specific synthetic strategies, the characterization of which would be a critical step in any research involving this compound.

Experimental Protocols

As no experimental data was found, a detailed methodology for the acquisition of NMR and MS spectra for this compound cannot be provided. However, a general workflow for such a characterization is outlined below.

Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

This technical guide highlights the current lack of publicly available NMR and MS spectral data for this compound. For researchers, scientists, and drug development professionals working with this compound, it is recommended that they perform their own analytical characterization to confirm its identity and purity. The general synthetic routes to the 1,5-naphthyridine scaffold are established, providing a basis for the potential synthesis and subsequent detailed spectral analysis of this specific molecule. Future contributions of this data to public databases would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1,5-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 4-Chloro-1,5-naphthyridin-3-amine is limited. This guide provides a comprehensive overview based on the known chemistry of 1,5-naphthyridines, general principles of solubility and stability for heterocyclic amines, and standard methodologies for their determination. The information presented herein is intended to guide research and development efforts.

Executive Summary

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted using in silico models and by comparison with structurally related compounds. These predictions are valuable for initial experimental design and for anticipating the compound's behavior in various matrices.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Basis for Prediction |

| Molecular Formula | C₈H₆ClN₃ | Based on chemical structure. |

| Molecular Weight | 179.61 g/mol | Calculated from the molecular formula. |

| pKa (most basic) | 3.0 - 5.0 | The pyridine-like nitrogen atoms are expected to be weakly basic. The electron-withdrawing effect of the chlorine atom and the fused ring system reduces basicity compared to simple pyridines. The amino group's basicity is also reduced by delocalization into the aromatic system. |

| LogP | 1.5 - 2.5 | The presence of the chloro-substituent increases lipophilicity, while the amino group and nitrogen heteroatoms contribute to polarity. |

| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in neutral aqueous solutions. Solubility is predicted to increase in acidic conditions due to the protonation of the basic nitrogen centers. |

| Organic Solvent Solubility | Moderately soluble | Likely to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Lower solubility is expected in non-polar hydrocarbon solvents. |

Solubility Assessment: Experimental Protocols

A systematic approach is required to experimentally determine the solubility of this compound in various solvent systems.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Experimental Workflow:

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Experimental Workflow:

The Biological Activity of 4-Chloro-1,5-naphthyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activity of 4-Chloro-1,5-naphthyridin-3-amine is limited in publicly available literature. This guide provides an in-depth overview based on the known activities of structurally related naphthyridine compounds to infer its potential therapeutic applications, mechanisms of action, and relevant experimental protocols. All data and pathways presented for analogous compounds are intended to serve as a strategic starting point for the research and development of this compound.

Introduction to the 1,5-Naphthyridine Scaffold

The naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1] Depending on the arrangement of the nitrogen atoms, six isomers of naphthyridine exist, with the 1,5- and 1,8-isomers being extensively studied.[2] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4] The introduction of various substituents, such as chloro and amino groups, can significantly modulate the pharmacological profile of the parent scaffold, making compounds like this compound promising candidates for drug discovery programs.

Synthesis of this compound and its Precursors

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of related 4-chloro-1,5-naphthyridines and their subsequent amination.

A common strategy involves the construction of the 1,5-naphthyridine core, followed by chlorination and then nucleophilic substitution to introduce the amino group. For instance, 3-aminopyridine can undergo a Gould-Jacobs reaction with diethyl methylenemalonate followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative.[5] This intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) to give the 4-chloro-1,5-naphthyridine.[6] Subsequent amination at the 3-position would likely require a nitration step followed by reduction, or a more direct method if a suitable starting material is available.

A general synthetic workflow is proposed below:

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

Naphthyridine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Topoisomerase Inhibition: Certain dibenzo[c,h][3][7]naphthyridines, which are structurally related to the 1,5-naphthyridine core, have been identified as potent topoisomerase I inhibitors.[8][9] These compounds stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.

-

Kinase Inhibition: The 1,5-naphthyridine scaffold has been utilized in the development of kinase inhibitors. For example, 2,8-disubstituted-1,5-naphthyridines have been reported as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K).[10][11] Given that many kinases share structural similarities in their ATP-binding pockets, it is plausible that this compound could exhibit inhibitory activity against various human kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR) or cell cycle-regulating kinases.[3]

Antimicrobial Activity

The naphthyridine core is famously present in nalidixic acid, the first quinolone antibiotic.[12] This class of compounds primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] While the initial focus was on the 1,8-naphthyridine isomer, derivatives of other naphthyridine scaffolds have also shown antimicrobial potential. The presence of a halogen at the 4-position and an amine at the 3-position could confer significant antibacterial or antifungal properties to the molecule. Some 1,8-naphthyridine derivatives with a 4-chloro substituent have demonstrated activity against a range of bacteria and fungi.[12]

Quantitative Data for Analogous Naphthyridine Derivatives

Direct quantitative data for this compound is not available. However, the following tables summarize the reported biological activities of related naphthyridine compounds to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Selected Naphthyridine Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,6-Naphthyridine | Aaptamine | H1299 (Lung) | 10.47 µg/mL | [1] |

| 1,6-Naphthyridine | Aaptamine | A549 (Lung) | 15.03 µg/mL | [1] |

| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 µM | [1] |

| 1,7-Naphthyridine | Bisleuconothine A | HCT116 (Colon) | 3.18 µM | [1] |

| 1,8-Naphthyridine | Halogen substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 µM | [13] |

| 1,8-Naphthyridine | Halogen substituted 3-carboxamide | K-562 (Leukemia) | 0.77 µM | [13] |

Table 2: Antimicrobial Activity of Selected Naphthyridine Derivatives

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |

| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 µg/mL | [1] |

| 1,5-Naphthyridine | Canthin-6-one | Escherichia coli | 3.91 µg/mL | [1] |

| 1,8-Naphthyridine | 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | No direct activity, but modulates antibiotic efficacy | ≥ 1024 µg/mL | [14] |

| 1,8-Naphthyridine | 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | [7][15] |

Proposed Experimental Protocols

The following are proposed experimental workflows for the initial biological characterization of this compound.

In Vitro Anticancer Activity Screening

A tiered approach is recommended, starting with a broad-spectrum screen against a panel of cancer cell lines, followed by more detailed mechanistic studies.

Caption: Proposed workflow for in vitro anticancer evaluation.

Methodology for Cell Viability Assay (MTT):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vitro Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) should be determined against a panel of clinically relevant bacterial and fungal strains.

Methodology for MIC Determination (Broth Microdilution):

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Given the propensity of naphthyridine derivatives to act as kinase and topoisomerase inhibitors, the following signaling pathways are of high interest for investigating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway

As relatives of PI4K inhibitors, it is conceivable that this compound could affect the broader PI3K family. Inhibition of kinases in this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Topoisomerase-Mediated DNA Damage Pathway

Inhibition of topoisomerase leads to the accumulation of DNA strand breaks, which triggers a DNA damage response, ultimately leading to apoptosis.

Caption: Mechanism of apoptosis via topoisomerase inhibition.

Conclusion

While direct biological data for this compound is currently lacking, the rich pharmacology of the naphthyridine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro and amino functionalities at key positions suggests that this compound could possess potent anticancer or antimicrobial activities. The proposed experimental workflows and potential mechanisms of action outlined in this guide offer a strategic framework for initiating a comprehensive evaluation of this promising molecule. Further synthesis and biological screening are warranted to elucidate its specific activities and therapeutic potential.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

The Ascendant Role of 1,5-Naphthyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of 1,5-naphthyridine derivatives, with a focus on their applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as kinase inhibitors.

Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine core can be achieved through several established synthetic methodologies. Key strategies include the Skraup-Doebner-von Miller reaction, Friedländer annulation, and various cycloaddition reactions.[1][2]

A common approach involves the condensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or their precursors. For instance, the reaction of a substituted 3-aminopyridine with glycerol in the presence of an oxidizing agent and a dehydrating agent constitutes a classic Skraup synthesis to afford the corresponding 1,5-naphthyridine.[1]

Another versatile method is the aza-Diels-Alder reaction between N-pyridyl imines and suitable dienophiles, which allows for the construction of tetrahydro-1,5-naphthyridine intermediates that can be subsequently aromatized.[1] The following diagram illustrates a generalized workflow for the synthesis of 1,5-naphthyridine derivatives.

References

An In-depth Technical Guide to Investigating the Therapeutic Targets of 4-Chloro-1,5-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Chloro-1,5-naphthyridin-3-amine is a molecule for which there is currently a lack of extensive published data regarding its specific biological targets. This guide, therefore, serves as a comprehensive framework for researchers to undertake the identification and validation of its potential therapeutic targets. The methodologies and data presented herein are based on established practices in drug discovery and are intended to be illustrative of a potential investigative workflow.

The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous kinase inhibitors. Consequently, a logical starting point for the investigation of this compound is to assess its activity against a broad panel of protein kinases. This guide will proceed under the hypothesis that this compound may function as a kinase inhibitor.

Data Presentation: Hypothetical Kinase Profiling Data

A crucial first step in characterizing a novel compound is to screen it against a large panel of potential targets. The data below is presented as an example of what might be generated from a comprehensive kinase screen, followed by dose-response studies to determine potency.

Table 1: Hypothetical Primary Kinase Screening Data

This table illustrates the results from a single-concentration (e.g., 1 µM) screen of this compound against a selection of kinases. The data is presented as percent inhibition relative to a control.

| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 1 µM |

| Epidermal Growth Factor Receptor | EGFR | Tyrosine Kinase | 92% |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | Tyrosine Kinase | 88% |

| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | Tyrosine Kinase | 75% |

| Proto-oncogene tyrosine-protein kinase Src | SRC | Tyrosine Kinase | 45% |

| Serine/threonine-protein kinase B-raf | BRAF | Serine/Threonine Kinase | 12% |

| Mitogen-activated protein kinase 1 | MAPK1 | Serine/Threonine Kinase | 8% |

Table 2: Hypothetical IC50 Values for Lead Targets

Following the primary screen, dose-response experiments are conducted for the most promising targets to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

| Kinase Target | Gene Symbol | IC50 (nM) |

| Epidermal Growth Factor Receptor | EGFR | 58 |

| Vascular Endothelial Growth Factor Receptor 2 | KDR | 125 |

| Platelet-Derived Growth Factor Receptor Beta | PDGFRB | 340 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. Below are protocols for key experiments in the target identification and validation workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase-Glo® Reagent

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human kinases (e.g., EGFR, KDR)

-

Kinase-specific peptide substrates

-

This compound

-

ATP, MgCl2

-

Assay plates (e.g., 384-well white plates)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of kinase/substrate solution to each well of the assay plate.

-

Add 2.5 µL of the diluted compound or vehicle control (DMSO).

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for Cellular Pathway Analysis

This protocol is used to assess whether the compound inhibits the phosphorylation of downstream targets in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visually represent the hypothetical mechanism of action and the workflow for target validation.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Caption: Experimental workflow for target identification and validation.

An In-depth Technical Guide to 4-Chloro-1,5-naphthyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1,5-naphthyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. This document details the synthetic routes to this compound, summarizes its known and potential biological activities with a focus on kinase inhibition, and provides detailed experimental protocols for key synthetic steps.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction to construct the core 1,5-naphthyridine ring system. This is followed by functional group manipulations including chlorination, amination, and decarboxylation.

A plausible synthetic pathway is outlined below:

The Ascendancy of 1,5-Naphthyridines: A Technical Guide to Synthesis and Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,5-naphthyridine compounds, with a focus on their development as potent therapeutic agents. Detailed experimental protocols for key synthetic transformations and biological evaluations are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis.

I. Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include cyclization and cycloaddition reactions.[1]

Cyclization Reactions: Building from Acyclic or Monocyclic Precursors

The Friedländer synthesis is a powerful method for constructing quinolines and related heterocyclic systems, including 1,5-naphthyridines. This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group.

dot

References

Methodological & Application

Synthesis of 4-Chloro-1,5-naphthyridin-3-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-1,5-naphthyridin-3-amine, a substituted naphthyridine derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic strategies for 1,5-naphthyridine ring systems, including the Gould-Jacobs reaction, followed by functional group manipulations.[1][2]

Introduction

The 1,5-naphthyridine scaffold is a core structure in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] The targeted substitution on the naphthyridine ring allows for the fine-tuning of their pharmacological properties. This protocol details a plausible multi-step synthesis for this compound, a molecule with potential for further chemical exploration and biological screening.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the construction of a 4-hydroxy-1,5-naphthyridine intermediate from a substituted 3-aminopyridine, followed by chlorination and amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This initial step involves the condensation of 3-aminopyridine with diethyl (ethoxymethylene)malonate followed by a thermal cyclization, a method analogous to the Gould-Jacobs reaction.[1][2]

Materials:

-

3-Aminopyridine

-

Diethyl (ethoxymethylene)malonate

-

Dowtherm A or Diphenyl ether

-

Ethanol

Procedure:

-

A mixture of 3-aminopyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) in ethanol is heated at reflux for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the intermediate, ethyl 3-((pyridin-3-yl)amino)acrylate.

-

The crude intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to approximately 250 °C for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with an inert solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with the inert solvent, and dried to afford ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Step 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

The ester from Step 1 is suspended in an aqueous solution of NaOH (2-3 eq).

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The solution is cooled to room temperature and acidified with concentrated HCl to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to 4-Hydroxy-1,5-naphthyridin-3-amine

The carboxylic acid is converted to the amine via a Curtius or Hofmann rearrangement. The Curtius rearrangement is outlined below.

Materials:

-

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Tert-butanol

-

Triethylamine

-

Dioxane or Toluene

-

Trifluoroacetic acid (TFA) or HCl

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in a mixture of tert-butanol and an inert solvent (e.g., dioxane), triethylamine (1.1 eq) and DPPA (1.1 eq) are added.

-

The reaction mixture is heated at reflux for several hours to form the Boc-protected amine.

-

After cooling, the solvent is removed, and the residue is treated with an acid (e.g., TFA or HCl in dioxane) to remove the Boc protecting group.

-

The product, 4-hydroxy-1,5-naphthyridin-3-amine, is isolated after neutralization and purification.

Step 4: Chlorination to this compound

The final step is the chlorination of the hydroxyl group.

Materials:

-

4-Hydroxy-1,5-naphthyridin-3-amine

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

A mixture of 4-hydroxy-1,5-naphthyridin-3-amine (1.0 eq) and POCl₃ (excess) is heated at reflux for 2-4 hours. A catalytic amount of DMF can be added to facilitate the reaction.

-

The excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

As this is a proposed synthesis, the following table presents expected yields based on similar reactions reported in the literature for 1,5-naphthyridine derivatives. Actual yields may vary.

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 3-Aminopyridine | 60-80 |

| 2 | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 85-95 |

| 3 | 4-Hydroxy-1,5-naphthyridin-3-amine | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 50-70 |

| 4 | This compound | 4-Hydroxy-1,5-naphthyridin-3-amine | 70-90 |

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (m.p.): To assess purity.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not yet established, many naphthyridine derivatives are known to act as kinase inhibitors or to intercalate with DNA, thereby affecting cellular signaling pathways involved in cell proliferation and survival. A potential, hypothetical mechanism of action could involve the inhibition of a protein kinase, leading to the downstream modulation of a signaling cascade.

Caption: Hypothetical signaling pathway inhibited by this compound.

Safety Precautions

-

This synthesis should be carried out by trained chemists in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Azide compounds (like DPPA) are potentially explosive. Avoid heating neat and handle with appropriate safety measures.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Amination of 4-Chloro-1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the amination of 4-chloro-1,5-naphthyridines, a key transformation in the synthesis of biologically active compounds. The 1,5-naphthyridine scaffold is a prevalent motif in medicinal chemistry, and the introduction of an amino group at the C4 position is a critical step in the development of various therapeutic agents. This document covers the two primary methods for this conversion: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.

Introduction

The functionalization of the 1,5-naphthyridine core is of significant interest in drug discovery. The amination of 4-chloro-1,5-naphthyridine provides access to a diverse range of 4-amino-1,5-naphthyridine derivatives. These compounds have shown potential as kinase inhibitors, antiviral agents, and other therapeutic molecules. The choice between SNAr and Buchwald-Hartwig amination depends on the nature of the amine, the desired reaction conditions, and the presence of other functional groups on the substrates.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for the amination of 4-chloro-1,5-naphthyridines, particularly with primary and secondary aliphatic amines. The reaction is typically carried out at elevated temperatures in the presence of a base.

General Workflow for SNAr Amination

Caption: General workflow for the SNAr amination of 4-chloro-1,5-naphthyridines.

Experimental Protocol: SNAr Amination with an Aliphatic Amine

This protocol is a representative example for the reaction of 4-chloro-1,5-naphthyridine with a primary aliphatic amine.

Materials:

-

4-chloro-1,5-naphthyridine

-

Aliphatic amine (e.g., propylamine)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dioxane

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a sealed tube, add 4-chloro-1,5-naphthyridine (1.0 mmol), the aliphatic amine (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Add DMF or dioxane (5 mL) to the tube.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-amino-1,5-naphthyridine derivative.

Quantitative Data: SNAr Amination

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(2-nitro-1-imidazolyl)-propylamine | - | - | - | - | Good | [2] |

| Ammonium hydroxide | - | Sealed Tube | 140 | - | - | [2] |

| Various amines | Cs₂CO₃ | - | 110 | - | - | [1] |

Note: Specific yield data for a wide range of amines with 4-chloro-1,5-naphthyridine via SNAr is not extensively tabulated in the reviewed literature; however, the conditions provided are generally applicable.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, especially with less nucleophilic amines such as anilines and for reactions that are challenging under SNAr conditions.[3] This reaction utilizes a palladium catalyst and a phosphine ligand.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

References

Synthesis of 4-Chloro-1,5-naphthyridin-3-amine: A Detailed Guide to Starting Materials and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the starting materials and synthetic protocols for the preparation of 4-Chloro-1,5-naphthyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically divided into key stages, with detailed experimental procedures and a summary of the required reagents.

Synthetic Strategy Overview

The primary synthetic route to this compound commences with the construction of the 1,5-naphthyridine core, followed by the introduction of the chloro and amino functionalities. A key intermediate in this pathway is 4-hydroxy-3-nitro-1,5-naphthyridine . This intermediate can be synthesized and then subsequently converted to the target molecule through two potential sequences:

-

Route A: Chlorination of the 4-hydroxy group, followed by the reduction of the 3-nitro group.

-

Route B: Reduction of the 3-nitro group, followed by the chlorination of the 4-hydroxy group.

The selection of the route may depend on the stability of the intermediates and the potential for side reactions.

Starting Materials and Reagents

A curated list of necessary starting materials and reagents for the synthesis is provided below, categorized by the synthetic stage.

| Stage of Synthesis | Starting Material / Reagent | Supplier (Example) | CAS Number | Notes |

| Naphthyridine Core Synthesis | 3-Aminopyridine | Sigma-Aldrich | 462-08-8 | Primary building block for the naphthyridine ring. |

| Diethyl 2-nitromalonate | TCI Chemicals | 6634-97-5 | Key reagent for introducing the nitro group at the 3-position. | |

| Dowtherm A | Sigma-Aldrich | 8004-13-5 | High-boiling point solvent for the cyclization step. | |

| Chlorination | Phosphorus oxychloride (POCl₃) | Acros Organics | 10025-87-3 | Standard chlorinating agent for converting hydroxy groups to chloro groups. |

| Phosphorus pentachloride (PCl₅) | Alfa Aesar | 10026-13-8 | An alternative or additive for the chlorination reaction. | |

| Reduction of Nitro Group | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Fisher Scientific | 10025-69-1 | A common and effective reducing agent for nitro groups. |

| Catalytic Hydrogenation (e.g., Pd/C) | Johnson Matthey | 7440-05-3 (Pd) | An alternative clean method for nitro group reduction. | |

| Hydrochloric acid (HCl) | VWR | 7647-01-0 | Used in conjunction with reducing agents like SnCl₂. | |

| Sodium borohydride (NaBH₄) / Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) | EMD Millipore | 16940-66-2 (NaBH₄) | A milder reduction system.[1] |

Experimental Protocols

Detailed methodologies for the key transformations are outlined below.

Protocol 1: Synthesis of 4-hydroxy-3-nitro-1,5-naphthyridine

This protocol is based on the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinoline and its analogs.[2][3]

-

Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl 2-nitromalonate (1.1 eq) is heated, typically without a solvent or in a high-boiling point solvent like diphenyl ether, at a temperature ranging from 130-150 °C for 2-4 hours. The reaction proceeds with the elimination of ethanol.

-

Cyclization: The resulting intermediate, without isolation, is added to a preheated high-boiling point solvent such as Dowtherm A at 240-260 °C. The mixture is heated for 30-60 minutes to effect cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography.

Route A: Chlorination followed by Reduction

-

Chlorination: 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.

-

Reduction: To a solution of 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing systems include:

-

Tin(II) chloride: Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid is a widely used method. The reaction is typically stirred at room temperature or gently heated.[4]

-

Catalytic Hydrogenation: The substrate is dissolved in a solvent like ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.[5][6]

-

-

Work-up and Purification:

-

For Tin(II) chloride reduction: The reaction mixture is basified with a strong base (e.g., NaOH) to precipitate the tin salts. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Route B: Reduction followed by Chlorination

-

Reduction: 4-hydroxy-3-nitro-1,5-naphthyridine (1.0 eq) is subjected to reduction using one of the methods described in Protocol 3a. Catalytic hydrogenation is often preferred in this case to avoid the use of strong acids which might be difficult to remove in the subsequent step.

-

Work-up and Purification: The work-up procedure is similar to that described in Protocol 3a, depending on the chosen reduction method. The resulting 3-amino-1,5-naphthyridin-4(1H)-one is often used in the next step without extensive purification if it is of sufficient purity.

-

Chlorination: 3-amino-1,5-naphthyridin-4(1H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃, 5-10 eq) as described in Protocol 2a. The presence of the amino group may require careful control of the reaction conditions to avoid side reactions.

-

Reaction Conditions, Work-up, and Purification: The procedure is analogous to that described in Protocol 2a.

Visualizing the Synthetic Workflow

To better illustrate the relationships between the starting materials, intermediates, and the final product, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Decision-making in the synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

Application Notes and Protocols: Reaction Conditions for 1,5-Naphthyridine Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and the presence of two nitrogen atoms make it an attractive core for designing molecules with specific electronic and steric properties. The synthesis of the 1,5-naphthyridine ring system can be achieved through various synthetic strategies, each with its own set of advantages and limitations. This document provides a detailed overview of the common reaction conditions for the formation of the 1,5-naphthyridine ring, with a focus on providing quantitative data and detailed experimental protocols for key methodologies.

Key Synthetic Strategies

The formation of the 1,5-naphthyridine ring predominantly relies on the construction of the second pyridine ring onto a pre-existing pyridine moiety, typically a 3-aminopyridine derivative. The most well-established and versatile methods include the Skraup synthesis, Friedländer annulation, Gould-Jacobs reaction, and various cycloaddition reactions.

Skraup Synthesis and its Modifications

The Skraup synthesis is a classic method for the synthesis of quinolines and can be adapted to produce 1,5-naphthyridines by using a 3-aminopyridine as the starting material. The reaction typically involves the condensation of a 3-aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.[1][2]

Reaction Scheme:

Quantitative Data for Skraup Synthesis of 1,5-Naphthyridines:

| Starting Material | Carbonyl Source | Catalyst/Reagent | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol | H₂SO₄ | As₂O₅ | - | 140-150 | 4 | 48 | - |

| 3-Aminopyridine | Glycerol | H₂SO₄ | Nitrobenzene | - | 130-140 | 3 | 40-50 | - |

| 3-Aminopyridine | Glycerol | Iodine | - | Dioxane/Water (1:1) | Reflux | 12 | 85 | [1] |

| Substituted 3-aminopyridines | Glycerol | H₂SO₄ | m-NO₂PhSO₃Na | - | - | - | 45-50 | [1] |

| 3-Amino-4-methylpyridine | Acetaldehyde | - | - | - | - | - | - | [1] |

| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | - | - | - | - | - | [1] |

Experimental Protocol: Iodine-Catalyzed Skraup Synthesis of 1,5-Naphthyridine

-

To a solution of 3-aminopyridine (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL), add glycerol (3.0 mmol).

-

Add iodine (10 mol%) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,5-naphthyridine.

Logical Relationship: Skraup Synthesis

Caption: Logical flow of the Skraup synthesis for 1,5-naphthyridine formation.

Friedländer Annulation

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone, ester, or nitrile) to form a quinoline or, in this case, a 1,5-naphthyridine.[3] This method is highly versatile and allows for the introduction of a wide range of substituents onto the newly formed pyridine ring.

Reaction Scheme:

Quantitative Data for Friedländer Annulation for 1,5-Naphthyridine Synthesis:

| 3-Aminopyridine Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-4-formylpyridine | Acetylacetone | KOH | Ethanol | Reflux | 2 | 85 | - |

| 3-Amino-4-formylpyridine | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | 78 | - |

| 3-Amino-4-formylpyridine | Malononitrile | - | - | 120 | 0.5 | 92 | - |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | - | 80 | 24 | 90 | [4] |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide (1 mol%) | Water | 50 | 6 | 99 | [5] |

Experimental Protocol: Base-Catalyzed Friedländer Annulation

-

Dissolve the 3-amino-4-formylpyridine (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

-

Add a catalytic amount of a base (e.g., potassium hydroxide or piperidine, 0.1 mmol).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow: Friedländer Annulation

Caption: Experimental workflow for the Friedländer annulation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines. The reaction involves the condensation of a 3-aminopyridine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.[1][6]

Reaction Scheme:

Quantitative Data for Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis:

| 3-Aminopyridine Derivative | Malonate Derivative | Solvent (Cyclization) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 | 0.25 | 70-80 | [1] |

| 3-Aminopyridine | Diethyl methylenemalonate | - | 150 (condensation) | - | - | [1] |

| 6-Methoxy-3-aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A | 240-250 | 0.5 | 65 | - |

Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: Mix 3-aminopyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

-

Cyclization: Add the crude condensation product to a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-250°C for 15-30 minutes.

-

Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the hydrocarbon solvent, and dry.

-

The resulting ester can be saponified and decarboxylated if the unsubstituted 4-hydroxy-1,5-naphthyridine is desired.

Cycloaddition Reactions (Povarov Reaction)

[4+2] Cycloaddition reactions, particularly the Povarov reaction (an aza-Diels-Alder reaction), provide an efficient route to tetrahydro-1,5-naphthyridines, which can be subsequently oxidized to the aromatic 1,5-naphthyridine.[1][7] This reaction typically involves the condensation of a 3-aminopyridine with an aldehyde to form an imine in situ, which then reacts with an alkene. Lewis acids are commonly used to catalyze this transformation.[7]

Reaction Scheme:

Quantitative Data for Povarov Reaction for Tetrahydro-1,5-Naphthyridine Synthesis:

| 3-Aminopyridine Derivative | Aldehyde | Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | Benzaldehyde | Styrene | BF₃·Et₂O | Chloroform | Reflux | 12 | 75 | [1] |

| 3-Aminopyridine | Various aldehydes | Indene | BF₃·Et₂O (2 equiv.) | Chloroform | Reflux | - | Good | [3] |

| 3-Aminopyridine | Functionalized aldehydes | Intramolecular alkyne | BF₃·Et₂O (2 equiv.) | Chloroform | Reflux | - | Good | [7] |